molecular formula C11H10Cl4N2O2 B5721725 N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide

Cat. No. B5721725
M. Wt: 344.0 g/mol
InChI Key: TXVOJDCBFVPRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide, also known as CP4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CP4 is a derivative of the herbicide glyphosate, which is widely used in agriculture.

Mechanism of Action

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is a potent inhibitor of EPSPS, just like glyphosate. It binds to the active site of the enzyme and prevents the formation of the key intermediate in the biosynthesis of aromatic amino acids. This leads to the death of plants and bacteria that rely on this pathway for survival.
Biochemical and Physiological Effects
This compound has been shown to have similar biochemical and physiological effects to glyphosate. It is a potent herbicide that can kill a wide range of plants and bacteria. However, this compound is more resistant to degradation than glyphosate, which means that it may persist in the environment for longer periods of time.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide in lab experiments is that it is a more stable compound than glyphosate. This means that it can be stored for longer periods of time without degrading. Additionally, this compound is more resistant to hydrolysis than glyphosate, which makes it easier to work with in aqueous solutions. However, one limitation of using this compound is that it is more expensive to synthesize than glyphosate, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide. One area of interest is the development of new herbicides based on this compound. Since this compound is more stable than glyphosate, it may be possible to create more effective and longer-lasting herbicides using this compound. Another area of interest is the study of the mechanisms of glyphosate resistance in plants. This compound can be used to investigate the molecular basis of resistance, which may lead to the development of new strategies for controlling resistant weeds. Finally, this compound can be used to study the structure and function of EPSPS, which may lead to the development of new drugs that target this enzyme in pathogenic bacteria.

Synthesis Methods

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide is synthesized by reacting glyphosate with trichloroacetic anhydride and 4-chloroaniline. This reaction leads to the formation of this compound, which is then purified using column chromatography. The yield of this reaction is typically around 60%.

Scientific Research Applications

N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide has various potential applications in scientific research. One of its main uses is as a tool to study the function of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is involved in the biosynthesis of aromatic amino acids in plants and bacteria, and is the target of glyphosate herbicides. This compound can be used to study the structure and function of EPSPS, as well as to investigate the mechanisms of glyphosate resistance in plants.

properties

IUPAC Name

N-[4-chloro-3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl4N2O2/c1-2-9(18)16-6-3-4-7(12)8(5-6)17-10(19)11(13,14)15/h3-5H,2H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOJDCBFVPRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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